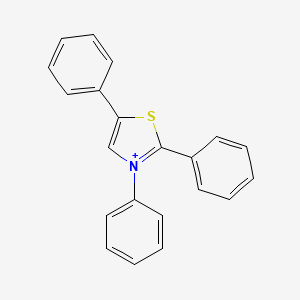
2,3,5-Triphenyl-1,3-thiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Triphenyl-1,3-thiazol-3-ium is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenyl-1,3-thiazol-3-ium typically involves the reaction of thioamides with α-haloketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Triphenyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Wissenschaftliche Forschungsanwendungen
2,3,5-Triphenyl-1,3-thiazol-3-ium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,5-Triphenyl-1,3-thiazol-3-ium involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: 2,3,5-Triphenyl-1,3-thiazol-3-ium stands out due to its unique substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its triphenyl substitution enhances its stability and potential for diverse applications compared to other thiazole derivatives .
Eigenschaften
CAS-Nummer |
47283-91-0 |
|---|---|
Molekularformel |
C21H16NS+ |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2,3,5-triphenyl-1,3-thiazol-3-ium |
InChI |
InChI=1S/C21H16NS/c1-4-10-17(11-5-1)20-16-22(19-14-8-3-9-15-19)21(23-20)18-12-6-2-7-13-18/h1-16H/q+1 |
InChI-Schlüssel |
ILLLMRBZLPYBIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C[N+](=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



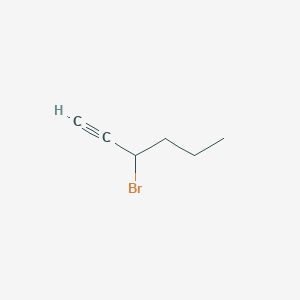

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
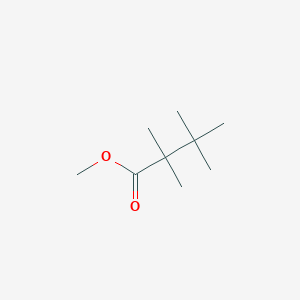
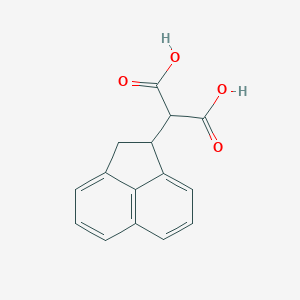

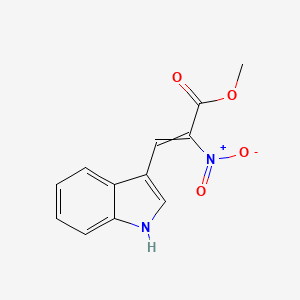
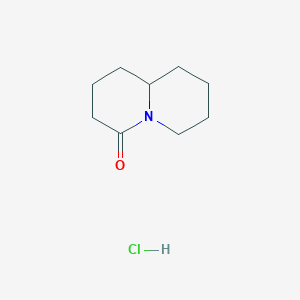

![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)

